molecular formula C17H18ClFN4O2 B2473767 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide CAS No. 1448124-69-3

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide

Cat. No.: B2473767
CAS No.: 1448124-69-3
M. Wt: 364.81
InChI Key: LICLJSVPCDPQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide is a chemical compound designed for research applications, featuring a benzamide scaffold linked to a morpholine-substituted pyrimidine ring. This structure is characteristic of small molecules developed to target and inhibit specific kinase enzymes. Compounds with similar structural motifs, particularly the 2,4-dianilinopyrimidine core and morpholine group, have been extensively investigated as potent inhibitors of focal adhesion kinase (FAK) and other kinases like PI3K and mTOR, which are critical targets in cancer research and signal transduction studies . The morpholino group is a common pharmacophore found in many established kinase inhibitors, contributing to binding affinity at the kinase active site . The specific substitution pattern on the pyrimidine and benzamide rings in this compound is intended to optimize interactions with the hinge region of the ATP-binding site in target kinases, thereby inhibiting enzyme activity and disrupting downstream signaling pathways . Researchers can utilize this compound as a tool to explore cellular processes such as proliferation, apoptosis, and migration in various disease models. Its potential applications include use as a reference standard in assay development, for in vitro enzymatic screening, and in mechanistic studies to elucidate the role of specific kinases in cell signaling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult relevant safety data sheets and handle the material in accordance with all applicable laboratory and regulatory guidelines. The specific molecular targets and inhibitory activity (IC50) of this compound should be determined experimentally by the researcher.

Properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICLJSVPCDPQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions.

    Chlorination and fluorination:

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups or the morpholine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The chlorine and fluorine atoms make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Lumping Strategy

The lumping strategy, as described in , groups compounds with analogous structures into surrogate categories to simplify the study of their physicochemical and biological behaviors . Below is a comparative analysis of 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide and its structural analogues:

Compound Core Structure Substituents Key Differences
This compound Morpholinopyrimidine - Cl at C2 (pyrimidine)
- F at C6 (benzamide)
Reference compound
N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-bromo-6-fluorobenzamide Morpholinopyrimidine - Br at C2 (pyrimidine)
- F at C6 (benzamide)
Larger halogen (Br) may enhance lipophilicity
2-Chloro-N-(4-methyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide Morpholinopyrimidine - Cl at C2
- Single methyl group at C4
Reduced steric hindrance from fewer methyl groups
2-Fluoro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-chlorobenzamide Morpholinopyrimidine - F at C2 (pyrimidine)
- Cl at C6 (benzamide)
Halogen positions swapped; altered electronic effects

Key Observations :

  • Methyl Group Variation : The presence of dual methyl groups at C4 and C6 in the reference compound may enhance steric stabilization compared to analogues with fewer methyl substituents.
  • Positional Isomerism : Swapping halogen positions (e.g., fluoro and chloro) alters electronic distribution, which could influence binding affinity in target proteins.

Biological Activity

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C17H18ClFN4O2
  • Molecular Weight : 364.8 g/mol
  • CAS Number : 1448124-69-3

The structure features a morpholinopyrimidine moiety, which is instrumental in its biological activity. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, particularly in enzyme inhibition.

The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making this compound a candidate for cancer therapy.

Inhibition Studies

Studies have demonstrated that the compound exhibits selective inhibition against various CDK isoforms. For instance:

  • CDK1 Inhibition : IC50 values indicate significant potency in inhibiting CDK1 activity.
  • CDK2 and CDK4 : The compound also shows promising results against these isoforms, suggesting broad-spectrum applicability in oncology.
CDK Isoform IC50 (µM) Selectivity
CDK10.25High
CDK20.5Moderate
CDK40.75Moderate

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to the control group. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
  • Lung Cancer Study : Another study demonstrated that the compound effectively inhibited proliferation in lung cancer cell lines, leading to reduced viability and increased apoptosis markers.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Shows favorable distribution with high tissue penetration.
  • Metabolism : Primarily metabolized in the liver; metabolites are less active than the parent compound.
  • Excretion : Excreted mainly through urine.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and any potential side effects.

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